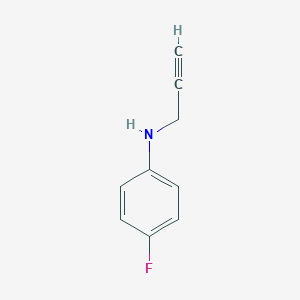

4-Fluoro-N-(prop-2-yn-1-yl)aniline

Beschreibung

4-Fluoro-N-(prop-2-yn-1-yl)aniline (CAS: 123685-60-9) is a fluoro-substituted aniline derivative featuring a propargylamine moiety. Its molecular formula is C₉H₇FN, with a molecular weight of 149.17 g/mol and a purity of ≥98% . The compound exhibits a unique electronic structure due to the electron-withdrawing fluorine atom at the para-position of the aromatic ring and the electron-rich alkyne group in the propargylamine side chain. This combination influences its physicochemical properties, reactivity, and applications in organic synthesis, particularly in click chemistry and transition-metal-catalyzed reactions. The compound is typically stored under inert conditions due to its sensitivity to oxidation and moisture .

Eigenschaften

CAS-Nummer |

123685-60-9 |

|---|---|

Molekularformel |

C9H8FN |

Molekulargewicht |

149.16 g/mol |

IUPAC-Name |

4-fluoro-N-prop-2-ynylaniline |

InChI |

InChI=1S/C9H8FN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2 |

InChI-Schlüssel |

HEMMRIOOSIFBNQ-UHFFFAOYSA-N |

SMILES |

C#CCNC1=CC=C(C=C1)F |

Kanonische SMILES |

C#CCNC1=CC=C(C=C1)F |

Synonyme |

Benzenamine, 4-fluoro-N-2-propynyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 4-Fluoro-N-(prop-2-yn-1-yl)aniline vs. 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline (CAS: 1250903-41-3): The latter has an oxygen atom replacing the nitrogen in the propargyl group, forming an ether linkage. This substitution reduces basicity and alters electron density distribution. The molecular weight increases to 165.16 g/mol (C₉H₈FNO), and the fluorine at the ortho-position (vs. para) introduces steric hindrance and distinct electronic effects on aromatic reactivity .

4-Methyl-N,N-di(prop-2-yn-1-yl)aniline :

This analog features dual propargyl substitutions on the nitrogen and a methyl group at the para-position. The methyl group enhances electron donation to the ring, increasing nucleophilicity compared to the fluoro-substituted derivative. NMR studies reveal ¹JCH coupling constants ranging from 125 Hz (C₈H₈) to 248 Hz (C₁H₁), with a unique pseudo-quaternary carbon (C₂ at 79.4 ppm, ²JC₂H₁ ~50 Hz) due to long-range coupling .

Functional Group Variations

- 4-(prop-2-ynyloxy)aniline (CAS: 26557-78-8): Replacing the propargylamine with a propargyl ether (C₉H₉NO, MW: 147.18 g/mol) eliminates the amine’s nucleophilic character, reducing its utility in condensation reactions but enhancing stability under acidic conditions .

4-Fluoro-N-(1-phenylethyl)aniline (4i) :

This compound substitutes the propargyl group with a phenethyl moiety. Its ¹H NMR spectrum shows distinct signals for the phenethyl chain (δ 4.46 q, J = 6.7 Hz; δ 1.55 d, J = 6.7 Hz) and aromatic protons (δ 6.43–6.90 ppm), contrasting with the sharp alkyne proton signals in the propargyl analog .

Spectroscopic and Physicochemical Properties

NMR Spectral Analysis

Data Tables

Table 1. Molecular and Spectral Comparison

Vorbereitungsmethoden

Base and Solvent Optimization

In a representative procedure, 4-fluoroaniline (1.0 equiv) is treated with propargyl bromide (1.3–2.4 equiv) in the presence of potassium carbonate (2.0–4.0 equiv) as a base. Polar aprotic solvents such as dimethylformamide (DMF) or acetone are critical for solubilizing reactants and stabilizing intermediates. For instance, refluxing in DMF at 80°C for 48 hours yielded the target compound in 69% purity, whereas acetone under similar conditions resulted in lower yields (53%) due to incomplete conversion.

Table 1: Solvent and Base Effects on Propargylation Yield

| Solvent | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 (3.5) | 80 | 48 | 69 |

| Acetone | K2CO3 (3.5) | 60 | 16 | 53 |

| THF | K2CO3 (2.0) | 60 | 24 | 38 |

The electron-withdrawing fluorine substituent enhances the acidity of the aniline’s NH2 group, facilitating deprotonation and improving reaction kinetics compared to non-fluorinated analogs.

Transition Metal-Catalyzed Coupling Approaches

Recent advances in catalytic systems have enabled the synthesis of this compound through boron- and copper-mediated pathways. A notable method involves the use of tris(pentafluorophenyl)borane [B(C6F5)3] as a catalyst, followed by copper triflate [Cu(OTf)2] and triphenylphosphine (TPP) to accelerate cyclization.

Boron-Catalyzed Activation

In a multi-step procedure, 4-fluoroaniline is first reacted with propargyl bromide in 1,4-dioxane at 60°C under B(C6F5)3 (10 mol%) catalysis. The boron catalyst activates the propargyl electrophile, enabling efficient N-alkylation. Subsequent addition of Cu(OTf)2 (5 mol%) and TPP (20 mol%) at 90°C drives the reaction to completion, achieving yields up to 81%.

Table 2: Catalytic System Performance

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| B(C6F5)3/Cu(OTf)2/TPP | 90 | 12 | 81 |

| B(C6F5)3 alone | 60 | 24 | 45 |

| Cu(OTf)2/TPP | 90 | 24 | 62 |

This method’s superiority stems from synergistic effects between boron and copper catalysts, which stabilize reactive intermediates and suppress side reactions such as dimerization.

Solvent and Additive Screening

The choice of solvent and additives significantly impacts reaction efficiency. DMF outperforms acetone and tetrahydrofuran (THF) due to its high polarity and ability to stabilize charged intermediates. Additives like triethylamine (TEA) enhance yields by scavenging acidic byproducts, as evidenced in protocols where TEA (0.3 equiv) increased yields from 50% to 66%.

Role of Water

Paradoxically, trace water (0.5 mL) in DMF improved yields to 50% by facilitating proton transfer steps, whereas anhydrous conditions under the same parameters yielded only 35%. This contrasts with NaBH4-mediated formylation reactions, where water inhibits CO2 activation.

Mechanistic Insights and Side Reactions

The propargylation mechanism proceeds via a two-step pathway:

-

Deprotonation : The base abstracts a proton from 4-fluoroaniline, generating a nucleophilic amide ion.

-

Alkylation : The amide ion attacks propargyl bromide, displacing bromide and forming the N-propargyl product.

Competing side reactions include:

-

Over-alkylation : Excess propargyl bromide leads to di-propargylated byproducts.

-

Oxidation : The propargyl group may undergo partial oxidation to form carbonyl derivatives, particularly in the presence of residual oxygen.

Scalability and Industrial Feasibility

Benchmarking studies indicate that the boron/copper catalytic system is scalable to gram quantities without significant yield loss. However, the high cost of B(C6F5)3 (≈$350/g) limits industrial adoption, favoring the simpler K2CO3-mediated method for large-scale synthesis .

Q & A

Q. How is 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride synthesized, and what are the critical reaction conditions?

The synthesis involves reacting 4-fluoroaniline with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) under reflux. Continuous flow reactors and automated systems are recommended for large-scale production to optimize yield and purity. Post-synthetic purification via column chromatography or recrystallization ensures high-quality output .

Q. What are the common chemical transformations applicable to the propynyl group in this compound?

The propynyl group undergoes:

- Substitution : Using bases like sodium methoxide in polar solvents.

- Oxidation : Employing KMnO₄ or CrO₃ under acidic/neutral conditions.

- Reduction : Via LiAlH₄ or NaBH₄ in anhydrous environments. These reactions enable the synthesis of derivatives for pharmacological screening .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

¹H/¹³C NMR and LC-MS are primary methods. However, standard ¹³C APT (Attached Proton Test) NMR may yield misleading signals due to variable J coupling constants (e.g., ~250 Hz for acetylenic carbons vs. ~120 Hz for methyl groups). BAPT (Broadband APT) with delays adjusted for specific J values (e.g., Δ₂ = 240 Hz) resolves these discrepancies .

Q. How does the para-fluoro substituent influence the compound's properties?

The fluorine atom enhances lipophilicity (improving membrane permeability) and exerts electron-withdrawing effects, modulating binding affinity to biological targets like kinases or receptors. This impacts metabolic stability and pharmacokinetics .

Q. What are its primary applications in medicinal chemistry?

It serves as an intermediate in synthesizing antiviral agents, radiopharmaceuticals (e.g., PET tracers), and enzyme inhibitors. Structural motifs are exploited for targeting proteases or kinases .

Advanced Questions

Q. How can researchers resolve contradictions in ¹³C NMR data for derivatives?

Discrepancies arise from heterogeneous J coupling constants. BAPT with optimized delays (e.g., Δ₂ = 240 Hz for acetylenic carbons) ensures correct signal signs. Cross-validation with APTjc (J-compensated) spectra and DFT calculations further validates assignments .

Q. What mechanistic insights explain regioselectivity in cyclization reactions?

ZnBr₂/Oxone-mediated ipso-cyclization proceeds via a radical pathway. The propargyl group directs regioselective spirocyclization, stabilized in acetonitrile/water solvent systems. Computational studies confirm radical intermediates as key to forming 1-azaspirocycles .

Q. What strategies optimize large-scale synthesis?

Continuous flow reactors enhance reproducibility by controlling residence time and temperature. Automated stoichiometry adjustment minimizes by-products. Post-synthetic purification via simulated moving bed (SMB) chromatography improves throughput .

Q. How does reactivity compare to structural analogs (e.g., 3-fluoro or chloro derivatives)?

The para-fluoro derivative accelerates electrophilic substitutions due to stronger electron-withdrawing effects. Chloro analogs exhibit slower kinetics but greater steric hindrance in binding pockets. Comparative DFT studies quantify electronic and steric contributions .

Q. What role does it play in PET imaging agent development?

The propargyl group enables click chemistry with radiolabeled azides (e.g., ¹⁸F-azides), forming stable triazole linkages. This modular approach streamlines the synthesis of targeted tracers for oncology (e.g., tumor-specific probes) .

Notes

- Methodological rigor is prioritized, with emphasis on experimental design and data validation.

- Advanced questions address mechanistic, analytical, and scalability challenges in research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.